3-[(4-Isopropylphenoxy)methyl]benzohydrazide
Description
Properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-6-8-16(9-7-14)21-11-13-4-3-5-15(10-13)17(20)19-18/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNUSFMZNOPQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Benzoic Acid Intermediate
This method involves initial preparation of 3-[(4-isopropylphenoxy)methyl]benzoic acid, followed by hydrazide formation.
Step 1: Williamson Ether Synthesis
The ether linkage is formed via nucleophilic substitution between 4-isopropylphenol and 3-(chloromethyl)benzoic acid.
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Reagents :
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3-(Chloromethyl)benzoic acid
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4-Isopropylphenol
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Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
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Solvent : Dimethylformamide (DMF) or acetone
The reaction proceeds via deprotonation of 4-isopropylphenol by the base, generating a phenoxide ion that attacks the chloromethyl group.
Step 2: Hydrazide Formation
The carboxylic acid is converted to the hydrazide using hydrazine hydrate.
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Reagents :
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3-[(4-Isopropylphenoxy)methyl]benzoic acid
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Hydrazine hydrate (excess)
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Solvent : Methanol or ethanol
Mechanism : Nucleophilic acyl substitution, where hydrazine replaces the hydroxyl group of the carboxylic acid.
Alternative Route via Ester Intermediate
To improve reaction efficiency, the carboxylic acid is first protected as an ester.
Step 1: Esterification of 3-(Chloromethyl)benzoic Acid
Step 2: Ether Formation with 4-Isopropylphenol
Similar to Section 1.1.1, but using the ester derivative.
Step 3: Hydrazide Formation from Ester
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Reagents :
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Methyl 3-[(4-isopropylphenoxy)methyl]benzoate
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Hydrazine hydrate
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Reaction Conditions and Optimization
Critical Parameters for Ether Synthesis
Hydrazide Formation Efficiency
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Molar Ratio : Hydrazine hydrate in 2–3x excess ensures complete conversion.
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Catalysis : Acetic acid (1–2% v/v) accelerates the reaction by protonating the carbonyl oxygen.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
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FT-IR :
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¹H NMR :
Comparative Analysis of Synthetic Routes
| Metric | Benzoic Acid Route | Ester Intermediate Route |
|---|---|---|
| Overall Yield | 65–70% | 75–80% |
| Reaction Time | 14–20 hours | 12–18 hours |
| Purification Complexity | Moderate | Low |
The ester route offers superior yields and simpler purification, making it preferable for scale-up.
Industrial Production Considerations
Scalability Challenges
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Cost of 3-(Chloromethyl)benzoic Acid : Commercial availability is limited; in-house synthesis via chlorination of 3-(hydroxymethyl)benzoic acid may be required.
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Hydrazine Handling : Requires specialized equipment due to toxicity and flammability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenoxy)methyl]benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-[(4-Isopropylphenoxy)methyl]benzohydrazide serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential for developing new compounds with potential applications in pharmaceuticals and materials science.
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 6538 | 12.5 |
| Escherichia coli ATCC 25922 | 6.3 |
| Pseudomonas aeruginosa ATCC 27853 | Not determined |
| Candida albicans ATCC 10231 | Not determined |
This data suggests that the compound's lipophilicity enhances its ability to penetrate bacterial membranes, contributing to its antimicrobial effects .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : It shows potent inhibition against both MAO-A and MAO-B, indicating potential neuroprotective applications.
- Acetylcholinesterase (AChE) : While exhibiting weaker activity against AChE compared to MAO, it retains significant inhibitory properties beneficial for Alzheimer's disease treatment .
Medicinal Chemistry
Research is ongoing to explore the potential of this compound as a pharmaceutical agent. Its structural features may confer distinct properties that could be leveraged in drug design. Studies have suggested that derivatives of benzohydrazides often demonstrate a range of biological activities including anti-inflammatory, analgesic, and antioxidant effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics. This finding underscores its potential as a lead compound in antibiotic development .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of the compound through enzyme inhibition studies. Molecular docking simulations revealed that it binds effectively to MAO enzymes, suggesting a mechanism by which it could mitigate neurodegeneration. This study highlights its potential application in treating conditions like Parkinson's and Alzheimer's diseases .
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenoxy)methyl]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on benzohydrazide derivatives with variations in substituents, synthesis methods, and biological activities (Table 1). Key findings are contextualized using evidence from the provided sources.
Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives
Substituent Effects on Bioactivity
- Electron-Donating Groups: Compounds with electron-donating substituents (e.g., 3-OMe in 9i) exhibit enhanced cholinesterase inhibition (IC₅₀ = 9.6 µM for BuChE) compared to analogs with electron-withdrawing groups . The 4-isopropylphenoxy group in the target compound may similarly enhance hydrophobic interactions with enzyme active sites.
- Benzimidazole Hybrids: Derivatives like 5a and 5b (benzimidazole + benzohydrazide) show exceptional cytotoxicity (IC₅₀ ~0.0316 µM), surpassing cisplatin in lung adenocarcinoma models . This suggests that hybridizing benzohydrazides with heterocycles can amplify anticancer activity.
- Heterocyclic Additions : The oxadiazole ring in 4-[5-(2-Methoxyphenyl)-oxadiazolyl]benzohydrazide likely contributes to π-π stacking or hydrogen bonding, which could be leveraged in designing multitarget inhibitors.
Pharmacological Potential
- Kinase Inhibition: Halogenated benzohydrazide-benzimidazole hybrids (e.g., 6a-l in ) demonstrate multi-kinase inhibition, targeting pathways like VEGF and EGFR. The 4-isopropylphenoxy group in the target compound may similarly interfere with ATP-binding pockets in kinases.
- Antimicrobial Activity : Compounds with halogen or sulfonyl groups (e.g., 6e-j in ) exhibit broad-spectrum antibacterial effects (ZOI: 19–25 mm). The hydrophobic isopropyl group in the target compound could enhance membrane penetration in Gram-positive bacteria.
Biological Activity
3-[(4-Isopropylphenoxy)methyl]benzohydrazide, a compound belonging to the class of hydrazones, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-isopropylphenol with benzoyl hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazones, including this compound. The compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 6538 | 12.5 |
| Escherichia coli ATCC 25922 | 6.3 |
| Pseudomonas aeruginosa ATCC 27853 | Not determined |
| Candida albicans ATCC 10231 | Not determined |
This data suggests that the compound's structure contributes to its lipophilicity, enhancing its ability to penetrate bacterial membranes and exert antimicrobial effects .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on several key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : The compound has shown potent inhibition against MAO-A and MAO-B, with IC50 values indicating strong potential for neuroprotective applications.
- Acetylcholinesterase (AChE) : Although it exhibited weaker activity against AChE compared to MAO, it still retained significant inhibitory properties, which could be beneficial in treating Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : Molecular docking studies reveal that the compound interacts with active sites of target enzymes through hydrogen bonding and hydrophobic interactions, which stabilizes the enzyme-inhibitor complex.
- Antioxidant Properties : The presence of phenolic groups in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study on acylhydrazones demonstrated their effectiveness in treating bacterial infections resistant to conventional antibiotics. The findings suggest that derivatives like this compound could serve as lead compounds for developing new antimicrobial agents .
- Another investigation highlighted the neuroprotective effects of MAO inhibitors in preclinical models of neurodegeneration, indicating that compounds with similar structures might offer therapeutic benefits for conditions like Parkinson's and Alzheimer's diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Isopropylphenoxy)methyl]benzohydrazide, and how can purity be validated?
- Methodology :
- Synthesis : Start with 4-isopropylbenzaldehyde (a precursor referenced in ) and benzohydrazide. Use condensation reactions under acidic or basic conditions (e.g., HCl or NaOH catalysis). Monitor reaction progression via thin-layer chromatography (TLC).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.
- Validation : Confirm purity using HPLC (>95% purity threshold) and structural identity via H/C NMR (align with spectral data from hydrazide derivatives in and ). Report melting points and compare with literature values .
Q. How can the structural stability of this compound be assessed under varying pH conditions?
- Methodology :
- Stability Assay : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C and 37°C. Monitor degradation over 24–72 hours using UV-Vis spectroscopy (λmax for hydrazides typically 250–300 nm).
- Analysis : Quantify intact compound via LC-MS. Compare degradation products with known hydrazide hydrolysis pathways (e.g., cleavage to benzohydrazide and 4-isopropylphenol derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound’s solid-state structure?
- Methodology :
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water). Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯O interactions, as seen in acyl hydrazides in ).
- FT-IR : Confirm functional groups (C=O stretch ~1650 cm, N–H bend ~1550 cm). Cross-reference with computational IR spectra (DFT methods, as in ) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- DFT Calculations : Use software like Gaussian or ORCA to model transition states and activation energies. Optimize geometries at the B3LYP/6-31G(d) level.
- Reactivity Insights : Compare electron density maps (e.g., Fukui indices) at the carbonyl carbon to predict sites for nucleophilic attack. Validate with experimental kinetics (e.g., reaction with amines or thiols) .
Q. What strategies resolve contradictions in spectral data between experimental and theoretical NMR chemical shifts?
- Methodology :
- Benchmarking : Run H NMR simulations (e.g., using ACD/Labs or mPW1PW91/6-311+G(2d,p)) and compare with experimental data. Adjust for solvent effects (DMSO-d or CDCl).
- Error Analysis : Identify discrepancies >0.5 ppm. Investigate conformational flexibility (e.g., rotameric states of the isopropylphenoxy group) via molecular dynamics simulations .
Q. How does the steric bulk of the 4-isopropylphenoxy group influence the compound’s biological activity compared to simpler analogs?
- Methodology :
- SAR Study : Synthesize analogs (e.g., 4-methylphenoxy or unsubstituted phenoxy derivatives). Test in vitro bioactivity assays (e.g., enzyme inhibition or antimicrobial screens).
- Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding poses in target proteins. Correlate steric parameters (e.g., Tolman cone angles) with activity trends .
Q. What experimental designs optimize reaction yields while minimizing byproduct formation in large-scale synthesis?
- Methodology :
- Factorial Design : Vary temperature (40–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (toluene to DMF). Use response surface methodology (RSM) to model yield vs. byproduct ratios.
- Scale-Up : Implement continuous flow reactors for improved heat/mass transfer. Monitor in real-time via inline FT-IR or Raman spectroscopy .
Methodological Frameworks
Q. How to design a mechanistic study for hydrazide decomposition under oxidative conditions?
- Framework :
- Probe Reactions : Expose the compound to HO/UV light or Fenton reagents. Track radical intermediates via ESR spectroscopy.
- Product Isolation : Identify stable degradation products (e.g., benzoic acid derivatives) via GC-MS and propose a stepwise oxidation pathway .
Q. What hybrid approaches integrate experimental and computational data to refine synthetic protocols?
- Framework :
- Feedback Loops : Use high-throughput experimentation (HTE) to generate reaction data. Train machine learning models (e.g., random forests) to predict optimal conditions. Validate with quantum mechanical calculations (’s ICReDD approach) .
Data Reporting Standards
- Structural Data : Deposit crystallographic data in the Cambridge Structural Database (CCDC, as in ) or NMR spectra in public repositories (e.g., NMReDATA).
- Toxicity : Note lack of thorough toxicological data (per ) and recommend preliminary cytotoxicity assays (e.g., MTT tests on HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
